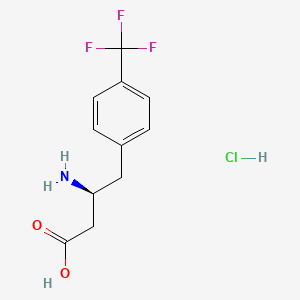

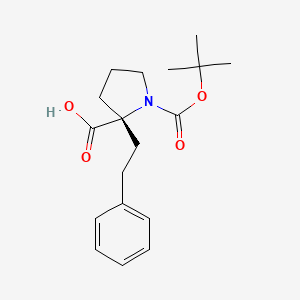

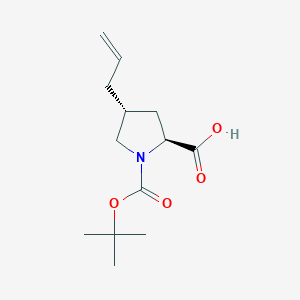

![molecular formula C12H9N3S B1332934 4-([1,3]Tiazolo[5,4-b]piridin-2-il)anilina CAS No. 121717-35-9](/img/structure/B1332934.png)

4-([1,3]Tiazolo[5,4-b]piridin-2-il)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

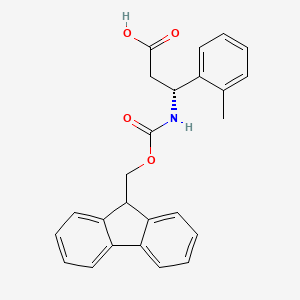

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacológica

Las tiazolo[5,4-b]piridinas, incluido el compuesto en cuestión, son conocidas por su amplio espectro de actividades farmacológicas. Se ha informado que exhiben propiedades antioxidantes, antimicrobianas, antiinflamatorias, antifúngicas y antitumorales . Esto las convierte en valiosas para el descubrimiento y desarrollo de fármacos, particularmente en la identificación de nuevos tratamientos para diversas enfermedades.

Química Medicinal

En química medicinal, las características estructurales de las tiazolo[5,4-b]piridinas permiten la interacción con una amplia gama de objetivos receptores. Este potencial de interacción es crucial para el desarrollo de nuevos fármacos, especialmente porque estos compuestos se consideran bioisósteros de purina biológicamente relevantes .

Electrónica Orgánica

La estructura rígida y la estructura π-conjugada extendida de las tiazolo[5,4-b]piridinas las hacen adecuadas para aplicaciones de electrónica orgánica. Se utilizan en dispositivos optoelectrónicos como células solares sensibilizadas con colorante y transistores de efecto de campo orgánicos debido a su alta estabilidad a la oxidación y movilidad del portador de carga .

Química Sintética

Las tiazolo[5,4-b]piridinas son de interés en química sintética para la construcción de andamios bicíclicos a partir de derivados de piridina seguidos de la anulación de heterociclos de tiazol. Este proceso es significativo para crear nuevos compuestos con aplicaciones potenciales en varios campos .

Química Agrícola

Algunas tiazolo[5,4-b]piridinas han mostrado actividad herbicida, que puede explorarse para desarrollar nuevos agroquímicos. Las propiedades herbicidas ayudan a controlar las malezas y, por lo tanto, pueden contribuir a aumentar los rendimientos de los cultivos .

Antagonismo del Receptor de Histamina H3

Los representantes de la clase de tiazolo[5,4-b]piridina se han reportado como antagonistas del receptor de histamina H3. Esta aplicación es particularmente relevante en el tratamiento de trastornos relacionados con el sistema nervioso central, como los trastornos del sueño, la obesidad y la enfermedad de Alzheimer .

Mecanismo De Acción

Target of Action

The primary target of the compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, survival, proliferation, and differentiation .

Mode of Action

The compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s direct involvement in binding to the kinase via key hydrogen bond interactions .

Biochemical Pathways

The inhibition of PI3K by “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” affects the PI3K signaling pathway . This pathway is essential for various cellular processes, including cell growth and survival

Result of Action

The result of the action of “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the inhibition of PI3K, leading to potential changes in cell growth and survival . The compound has shown potent PI3K inhibitory activity, with a representative compound reaching an IC50 of 3.6 nm .

Análisis Bioquímico

Biochemical Properties

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, survival, proliferation, and differentiation . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been shown to interact with other biomolecules such as adenosine receptors and neuropeptides, further highlighting its diverse biochemical properties .

Cellular Effects

The effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline leads to reduced cell proliferation and increased apoptosis in cancer cells . Moreover, the compound has been observed to affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets and disrupting key signaling pathways. Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been shown to modulate the activity of other enzymes and receptors, further contributing to its diverse molecular mechanisms .

Temporal Effects in Laboratory Settings

The temporal effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline can lead to sustained inhibition of PI3K activity and persistent changes in cellular function . The compound’s effects may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

In animal models, the effects of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit PI3K activity and reduce tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic homeostasis . Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline affects the levels of various metabolites, such as glucose and lactate, further highlighting its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline binds to plasma proteins, influencing its distribution and bioavailability in tissues .

Subcellular Localization

The subcellular localization of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PI3K and other target enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and stability . Furthermore, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline has been observed to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts additional effects on cellular function .

Propiedades

IUPAC Name |

4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSNYGRJULLELG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366702 |

Source

|

| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121717-35-9 |

Source

|

| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.